molecular formula C10H19N5 B13525460 1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine

1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine

Cat. No.: B13525460
M. Wt: 209.29 g/mol
InChI Key: IYKLMEZUEXIWEU-UHFFFAOYSA-N
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Description

1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .

Scientific Research Applications

1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,4-Triazol-1-yl)ethanone
  • 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
  • 1-(1H-1,2,4-Triazol-1-yl)acetone

Uniqueness

1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is unique due to its specific substitution pattern on the triazole ring and the presence of the piperazine moiety. This unique structure allows it to interact with a different set of molecular targets compared to other triazole derivatives, potentially leading to distinct biological activities and applications .

Properties

Molecular Formula

C10H19N5

Molecular Weight

209.29 g/mol

IUPAC Name

1-[1-(2,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperazine

InChI

InChI=1S/C10H19N5/c1-8(15-6-4-11-5-7-15)10-12-9(2)13-14(10)3/h8,11H,4-7H2,1-3H3

InChI Key

IYKLMEZUEXIWEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(C)N2CCNCC2)C

Origin of Product

United States

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